molecular formula C13H20N4O2 B2509316 N,N-diethyl-6-morpholinopyrimidine-4-carboxamide CAS No. 1909675-37-1

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2509316
CAS No.: 1909675-37-1
M. Wt: 264.329
InChI Key: LZVCDEUPYQCORG-UHFFFAOYSA-N
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Description

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide: is a versatile chemical compound with a complex molecular structure. It belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of N,N-diethyl-6-morpholinopyrimidine-4-carboxamide typically involves nucleophilic substitution reactions. The process begins with the formation of two C-N bonds of morpholine substituents with the pyrimidine core. This can be achieved by reacting 4,6-dimorpholino-2-chloropyrimidine with morpholine under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine substituents can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N,N-diethyl-6-morpholinopyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    4-methyl-6-morpholinopyrimidine derivatives: These compounds also exhibit significant biological activities, including anticancer properties.

    2-methoxy-6-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives: These derivatives have shown anti-inflammatory activity in macrophage cells. The uniqueness of this compound lies in its specific molecular structure, which enables it to interact with a distinct set of molecular targets and pathways, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N,N-diethyl-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-16(4-2)13(18)11-9-12(15-10-14-11)17-5-7-19-8-6-17/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVCDEUPYQCORG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC=N1)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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